molecular formula C8H14ClNO3 B2644273 1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride CAS No. 2228298-36-8

1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

Cat. No.: B2644273
CAS No.: 2228298-36-8
M. Wt: 207.65
InChI Key: XYNTUDRDFQUANY-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-methyl-2-oxabicyclo[211]hexane-4-carboxylic acid hydrochloride is a synthetic organic compound with a unique bicyclic structure It is characterized by the presence of an aminomethyl group, a methyl group, and a carboxylic acid group, all attached to a bicyclic oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Bicyclic Ring: The initial step involves the formation of the oxabicyclo[2.1.1]hexane ring system. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of Functional Groups: The aminomethyl and carboxylic acid groups are introduced through subsequent functionalization reactions. For example, the aminomethyl group can be introduced via reductive amination, while the carboxylic acid group can be introduced through oxidation reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may bind to enzyme active sites or receptor proteins, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

  • 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
  • 1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

Comparison: Compared to similar compounds, 1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 3-position may enhance its stability and alter its interaction with biological targets, making it a distinct and valuable compound for research and development.

This detailed overview provides a comprehensive understanding of 1-(Aminomethyl)-3-methyl-2-oxabicyclo[211]hexane-4-carboxylic acid hydrochloride, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-5-8(6(10)11)2-7(3-8,4-9)12-5;/h5H,2-4,9H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNTUDRDFQUANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CC(C2)(O1)CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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